

fluorosulfate group inertness physiological conditions

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Compound Focus: Phenyl fluorosulfate

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Stability and Reactivity Profile of Fluorosulfates

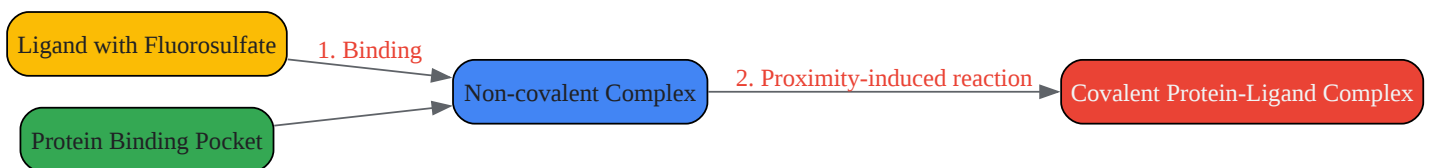
The table below summarizes the key characteristics of fluorosulfates that contribute to their inertness and conditional reactivity.

Aspect	Description	Experimental Evidence / Context
General Stability	Highly stable in aqueous solutions, serum, and cell lysate at neutral pH [1] [2].	Negligible hydrolysis (<5%) in aqueous buffer at neutral pH after 24 hours; remains mostly intact in serum (12 hours) and cell lysate (48 hours) [1].
Reactive Warheads	Sulfonyl fluoride (R-SO ₂ F), Fluorosulfate (R-OSO ₂ F) [3].	Sulfonyl fluorides are more reactive; fluorosulfates are milder and more drug-like [3].
Target Residues	Lysine (Lys), Tyrosine (Tyr), Histidine (His) [3] [4] [5].	Covalent bond formation confirmed through X-ray crystallography and mass spectrometry [3] [5].
Activation Mechanism	Proximity-Induced Reactivity: Reaction occurs when a high-affinity ligand	The confined environment and specific interactions (e.g., hydrogen bonding)

Aspect	Description	Experimental Evidence / Context
	positions the fluorosulfate close to a target residue in a protein binding pocket [2] [4].	within the binding pocket activate the S(VI)-F bond [2] [5].

Mechanism of Proximity-Induced Covalent Bonding

The reactivity of fluorosulfates is not intrinsic but is triggered by a specific microenvironment. The following diagram illustrates the mechanism of proximity-induced covalent bonding.



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This "proximity-enabled" mechanism allows researchers to design highly specific covalent inhibitors by attaching a fluorosulfate group to a ligand that already has high affinity for a target protein [2] [4] [5].

Experimental Protocol for Covalent Fragment Screening

The protocol below, based on a study targeting the anti-apoptotic protein hMcl-1, outlines how to identify novel covalent fragments using an "electrophile-first" approach [4].

Step	Description	Key Parameters
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| **1. Library Assembly** | A library of 320 fragment-like aryl-fluorosulfates [4]. | - **Molecular Weight:** Fragment-like (<300 Da).

- **Electrophile:** Aryl-fluorosulfate [4]. | | **2. Primary Screening | Thermal Shift Assay (ΔT_m):** Fragments are incubated with the target protein, and changes in thermal denaturation temperature are measured [4]. | - **Incubation Time:** Up to 48 hours.
- **Compound/Protein Ratio:** >10:1.
- **Hit Threshold:** $\Delta T_m > |1.2|$ °C [4]. | | **3. Hit Validation | Intact Protein Mass Spectrometry (MS):** Confirm the formation of a stable 1:1 covalent protein-ligand complex [4]. | - **Sample:** Use the same conditions as the thermal shift assay.
- **Goal:** Detect a mass increase corresponding to the ligand's mass minus HF (18 Da) [4]. | | **4. Residue Mapping | Site-Directed Mutagenesis:** Test positive hits against protein mutants where potential target residues (e.g., His, Lys, Tyr) are replaced [4]. | - **Method:** Compare ΔT_m and MS complex formation between wild-type and mutant proteins.
- **Outcome:** A significant reduction in effect for a specific mutant identifies the targeted residue [4]. |

Key Applications in Drug Discovery

- **Targeted Covalent Inhibitors (TCIs):** Fluorosulfates enable targeting of non-cysteine residues, expanding the druggable proteome [6] [3]. Successful examples include inhibitors for kinases like **MK2** and **PI4KIII β** [3].
- **Covalent Peptide and Protein Probes:** Fluorosulfate-containing tyrosine can be incorporated into peptides and proteins via solid-phase peptide synthesis or genetic code expansion for probing protein-protein interactions [1] [7].
- **^{18}F Radiolabeling for PET Imaging:** Aryl fluorosulfates undergo ultrafast isotopic exchange with [^{18}F]fluoride, enabling efficient production of radiotracers for Positron Emission Tomography (PET) [2] [8].

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